

An In-depth Technical Guide to 6-(Methylamino)nicotinonitrile (CAS 261715-36-0)

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Compound of Interest

Compound Name: 6-(Methylamino)nicotinonitrile

Cat. No.: B1318945

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylamino)nicotinonitrile is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring appended with a methylamino and a nitrile group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **6-(Methylamino)nicotinonitrile**, with a particular focus on its relevance to kinase inhibitor development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for **6-(Methylamino)nicotinonitrile** is not extensively available in peer-reviewed literature, a compilation of data from chemical suppliers and predictions based on structurally related compounds provides valuable insights.

Table 1: Physicochemical Properties of **6-(Methylamino)nicotinonitrile**

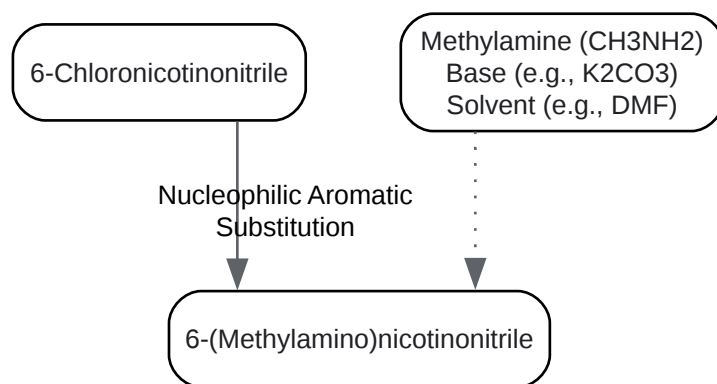
Property	Value	Source/Method
CAS Number	261715-36-0	-
Molecular Formula	C ₇ H ₇ N ₃	[1][2]
Molecular Weight	133.15 g/mol	[1][2]
Appearance	Solid (predicted)	General knowledge
Melting Point	Not available	-
Boiling Point	283.5 °C at 760 mmHg (predicted)	[3]
Density	1.13 g/cm ³ (predicted)	[3]
Flash Point	125.3 °C (predicted)	[3]
Solubility	Predicted to be soluble in polar protic (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents. Moderate water solubility is expected.	Inferred from related compounds[4]
LogP	0.99498 (predicted)	[1]
Topological Polar Surface Area (TPSA)	48.71 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	1	[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **6-(Methylamino)nicotinonitrile** is not readily available in the surveyed literature, a general synthetic approach can be inferred from the preparation of analogous nicotinonitrile derivatives.

A plausible and commonly employed method involves the nucleophilic substitution of a suitable precursor, such as 6-chloronicotinonitrile, with methylamine.

Diagram 1: Proposed Synthetic Pathway for **6-(Methylamino)nicotinonitrile**



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Diagram 1: Proposed synthesis of **6-(Methylamino)nicotinonitrile**.

General Experimental Protocol (Hypothetical):

- **Reaction Setup:** To a solution of 6-chloronicotinonitrile (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate, 2-3 equivalents) and an aqueous solution of methylamine (excess, e.g., 5-10 equivalents).
- **Reaction Conditions:** The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **6-**

(Methylamino)nicotinonitrile.

Characterization:

Due to the lack of specific experimental spectral data for **6-(Methylamino)nicotinonitrile**, the following are predicted characteristic spectroscopic features based on its structure and data from related compounds.

- ¹H NMR: The spectrum is expected to show a singlet for the methyl protons, a broad singlet for the N-H proton, and distinct signals in the aromatic region corresponding to the three protons on the pyridine ring.
- ¹³C NMR: The spectrum would display signals for the methyl carbon, and the six carbons of the pyridine ring, including the carbon of the nitrile group.
- FT-IR: Characteristic vibrational bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the methyl and aromatic groups, C≡N stretching of the nitrile group, and C=C and C=N stretching of the pyridine ring.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol).

Biological Activity and Potential Applications

The nicotinonitrile scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.^[5] Notably, this scaffold has been extensively explored in the development of kinase inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. Several studies have demonstrated that nicotinonitrile derivatives can act as potent inhibitors of various kinases, including:

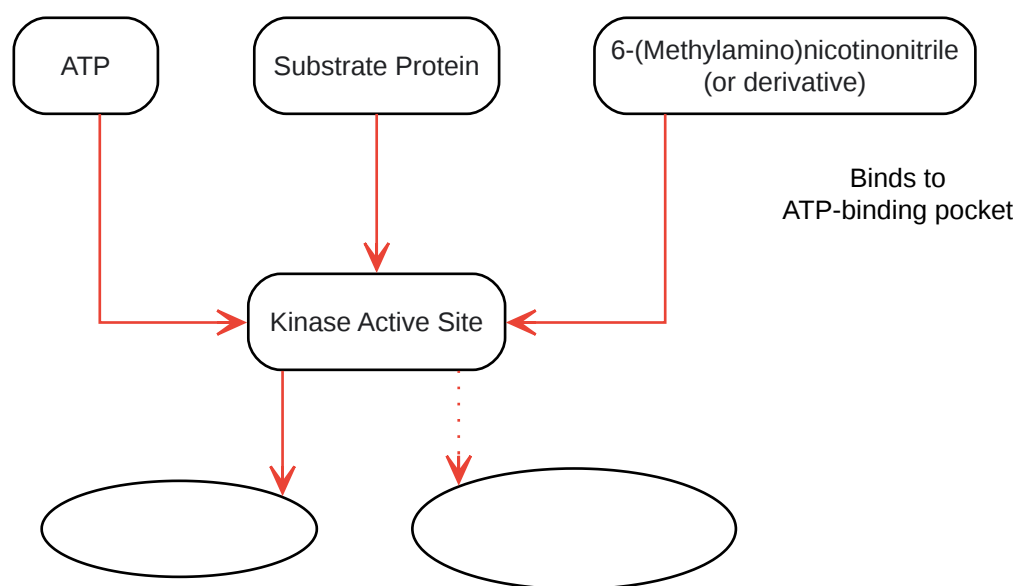
- PIM Kinases: A number of nicotinonitrile derivatives have been synthesized and evaluated as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and

proliferation in various cancers.[1][6] These compounds have shown promising cytotoxic activity against cancer cell lines.

- Tyrosine Kinases: The nicotinonitrile scaffold has also been utilized in the design of tyrosine kinase inhibitors.[2] Derivatives have demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cells.

While direct experimental data on the kinase inhibitory activity of **6-(Methylamino)nicotinonitrile** is not available, its structural similarity to known kinase inhibitors suggests that it could serve as a valuable starting point or intermediate for the synthesis of novel kinase-targeted therapies.

Diagram 2: General Kinase Inhibition Mechanism



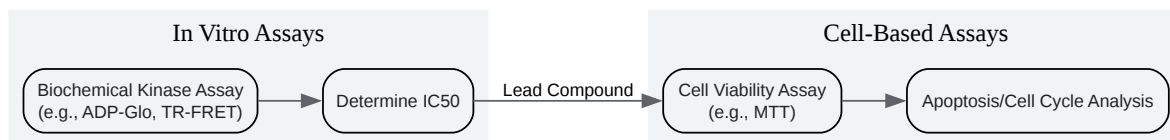
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Diagram 2: Competitive ATP binding is a common mechanism for kinase inhibitors.

Experimental Protocols for Biological Evaluation

For researchers interested in evaluating the biological activity of **6-(Methylamino)nicotinonitrile** or its derivatives, the following are general protocols for common assays.

Diagram 3: Workflow for Kinase Inhibitor Screening



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Diagram 3: A typical workflow for evaluating potential kinase inhibitors.

4.2.1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay - General Protocol)

This assay measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.

- Materials:
 - Recombinant kinase of interest (e.g., PIM-1, a tyrosine kinase)
 - Kinase-specific substrate
 - ATP
 - ADP-Glo™ Kinase Assay kit (Promega)
 - Test compound (**6-(Methylamino)nicotinonitrile** or derivative) dissolved in DMSO
 - Assay plates (e.g., 384-well)
 - Plate reader capable of luminescence detection
- Protocol:
 - Prepare serial dilutions of the test compound in kinase buffer.
 - In an assay plate, add the test compound, the kinase, and the kinase-specific substrate.

- Initiate the reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
- Measure the luminescence.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

4.2.2. Cell Viability Assay (MTT Assay - General Protocol)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

- Materials:
 - Cancer cell line of interest
 - Cell culture medium and supplements
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - DMSO
 - 96-well plates
 - Microplate reader
- Protocol:
 - Seed cells in a 96-well plate and allow them to adhere overnight.

- Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Solubilize the formazan crystals by adding DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm).
- Calculate the percentage of cell viability relative to an untreated control and determine the IC_{50} value.

Conclusion

6-(Methylamino)nicotinonitrile is a chemical entity with significant potential as a building block in the development of novel therapeutics, particularly in the area of kinase inhibition. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information and data from structurally related molecules. The provided hypothetical synthesis and established biological assay protocols offer a solid foundation for researchers to further investigate the properties and potential applications of this and related nicotinonitrile derivatives. Further research is warranted to fully characterize **6-(Methylamino)nicotinonitrile** and explore its biological activity profile.

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